molecular formula C9H12OSi B1316097 Furan-3-ylethynyltrimethylsilane CAS No. 465521-19-1

Furan-3-ylethynyltrimethylsilane

Cat. No. B1316097
M. Wt: 164.28 g/mol
InChI Key: YTKPUDNQUBDSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-ylethynyltrimethylsilane, commonly referred to as FETMS, is a versatile chemical compound extensively employed in diverse scientific research pursuits . It is an organosilicon compound, featuring a carbon-silicon bond .


Molecular Structure Analysis

The molecular formula of Furan-3-ylethynyltrimethylsilane is C9H12OSi . The structure includes a furan ring with an ethynyl group attached to the 3rd position of the furan ring, and a trimethylsilane group attached to the ethynyl group .


Physical And Chemical Properties Analysis

Furan-3-ylethynyltrimethylsilane has a boiling point of 184-186 °C , a density of 0.906 g/mL at 25 °C , and a refractive index (n20/D) of 1.4910 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Directed Lithiation and Palladium Catalyzed Coupling : Furan-3-ylethynyltrimethylsilane plays a role in the synthesis of 3-substituted furans via directed lithiation and palladium-catalyzed coupling reactions. These reactions demonstrate the chemical versatility and reactivity of furan derivatives in organic synthesis (Ennis & Gilchrist, 1990).

  • Improved Synthesis of Furans : Enhanced synthetic methodologies have been developed for furans, highlighting the significance of furan derivatives like Furan-3-ylethynyltrimethylsilane in the field of organic chemistry. These methods offer improved yields and applicability, underlining the importance of furans in various chemical applications (Kumar et al., 2015).

  • Cobalt(III)-Catalyzed Synthesis : Cobalt(III)-catalyzed synthesis of furans involves C–H bond functionalization, demonstrating the role of furan derivatives in the development of heterocycles crucial for pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

  • Organosilicon Synthesis : Furan derivatives are involved in the organosilicon synthesis of isocyanates, highlighting their versatility in creating compounds in various chemical series, including furan and thiophene series (Lebedev et al., 2006).

Photophysical Properties and Applications

  • Photophysical Properties for Metal Ion Sensors : The study of the photophysical properties of furan compounds, including their potential application in metal ion sensors, illustrates the utility of furan derivatives in the development of sensor technologies (Kumar et al., 2015).

  • in the field of advanced materials and technology (Khodko et al., 2017).

Renewable Energy and Green Chemistry

  • Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan as a conjugated linker, related to Furan-3-ylethynyltrimethylsilane, show promising results in improving the efficiency of dye-sensitized solar cells. This indicates the role of furan derivatives in renewable energy applications (Kim et al., 2011).

  • Dehydration of Biomass-derived Mono- and Poly-saccharides : Furan derivatives, such as those related to Furan-3-ylethynyltrimethylsilane, are utilized in the efficient production of chemicals like hydroxymethylfurfural from biomass. This highlights their significance in the field of green chemistry and sustainable material production (Chheda et al., 2007).

Miscellaneous Applications

  • Antimicrobial Activity : Certain furan derivatives have shown antimicrobial activity, suggesting potential applications in pharmaceuticals and medical research. This includes the study of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and their antimicrobial properties (Kalyaev et al., 2022).

Safety And Hazards

Furan-3-ylethynyltrimethylsilane is classified as a combustible liquid. It may cause skin and eye irritation, respiratory irritation, and long-lasting harmful effects to aquatic life . Precautions include avoiding contact with skin and eyes, avoiding inhalation of vapors, using only in well-ventilated areas, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-(furan-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKPUDNQUBDSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584479
Record name [(Furan-3-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-ylethynyltrimethylsilane

CAS RN

465521-19-1
Record name [(Furan-3-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-3-ylethynyltrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred and cooled (−78° C.) solution of the dibromofuran 10 (2.0 g, 7.9 mmol) in THF (20 mL) was added 1.6 M n-BuLi in hexane (10.2 mL, 16.3 mmol) over 3 min. After 1 h the cooling bath bath was removed and the mixture allowed to warm to r.t. Following a further 1.5 h the mixture was cooled back to −78° C. and then TMSCl (3.0 mL, 23.8 mmol) was added dropwise. The mixture was allowed to gradually warm up to r.t. After 19 h the mixture was poured into ice-cold Et2O-saturated aqueous NaHCO3 solution. The organic layer was separated and the aqueous layer extracted with Et2O (2×). The combined organic solutions were dried (MgSO4), filtered and concentrated to afford the crude acetylene 11 (1.83 g) as a yellow oil. This material was used in the next step without purification. 1H NMR (400 MHz; CDCl3) inter alia δ 0.23 (s, 9H), 6.44 (m, 1H), 7.34(m, 1H) and 7.63 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-3-ylethynyltrimethylsilane
Reactant of Route 2
Reactant of Route 2
Furan-3-ylethynyltrimethylsilane
Reactant of Route 3
Reactant of Route 3
Furan-3-ylethynyltrimethylsilane
Reactant of Route 4
Reactant of Route 4
Furan-3-ylethynyltrimethylsilane
Reactant of Route 5
Reactant of Route 5
Furan-3-ylethynyltrimethylsilane
Reactant of Route 6
Reactant of Route 6
Furan-3-ylethynyltrimethylsilane

Citations

For This Compound
5
Citations
M Ueda, T Ueno, Y Suyama, I Ryu - Chemical Communications, 2016 - pubs.rsc.org
… Furan-3-ylethynyltrimethylsilane (1f) and 3-(trimethylsilylethynyl)thiophene (1g) tolerated the reaction conditions and formed the corresponding indenones 3f and 3g in 52% and 55% …
Number of citations: 31 pubs.rsc.org
S Banik - 2016 - dash.harvard.edu
… To understand the composition of the rate-limiting transition structure, reaction progress kinetic analysis of the reaction between 1a and furan-3-ylethynyltrimethylsilane catalyzed by 5g (…
Number of citations: 0 dash.harvard.edu
SM Banik - 2017 - search.proquest.com
… To understand the composition of the rate-limiting transition structure, reaction progress kinetic analysis of the reaction between 1a and furan-3-ylethynyltrimethylsilane catalyzed by 5g (…
Number of citations: 0 search.proquest.com
K Peterson, PM Collins, X Huang, B Kahl-Knutsson… - RSC …, 2018 - pubs.rsc.org
A series of 3-triazole-thiogalactosides and 3,3′-triazole-thiodigalactosides substituted with different five-membered heterocycles at the C-4 triazole position were found to have high …
Number of citations: 14 pubs.rsc.org
H Lee, S Cho, Y Lee, B Jung - The Journal of Organic Chemistry, 2020 - ACS Publications
… Compound 6lo was synthesized from furan-3-ylethynyltrimethylsilane (2l, 82.0 μL, 0.450 mmol) and tert-butyl isocyanate (3o, 34.0 μL, 0.300 mmol) in 91% yield (72.7 mg, 0.274 mmol) …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.